4-Bromo-3-formylbenzonitrile
Overview
Description
4-Bromo-3-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO It is characterized by a bromine atom, a formyl group, and a nitrile group attached to a benzene ring
Scientific Research Applications
4-Bromo-3-formylbenzonitrile has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-formylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-formylbenzonitrile using bromine in the presence of a catalyst. Another method includes the formylation of 4-bromobenzonitrile using formylating agents such as formic acid or formamide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 4-Bromo-3-carboxybenzonitrile.
Reduction: 4-Bromo-3-formylbenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mechanism of Action
The mechanism by which 4-Bromo-3-formylbenzonitrile exerts its effects involves interactions with various molecular targets and pathways. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The bromine atom can also undergo substitution reactions, leading to the formation of bioactive derivatives .
Comparison with Similar Compounds
- 2-Bromo-5-cyanobenzaldehyde
- 5-Cyano-2-bromobenzaldehyde
- 4-Bromo-3-methylbenzonitrile
Comparison: 4-Bromo-3-formylbenzonitrile is unique due to the presence of both a formyl and a nitrile group on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and the synthesis of diverse derivatives .
Properties
IUPAC Name |
4-bromo-3-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZVSRDZFPABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626636 | |
Record name | 4-Bromo-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89003-95-2 | |
Record name | 4-Bromo-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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